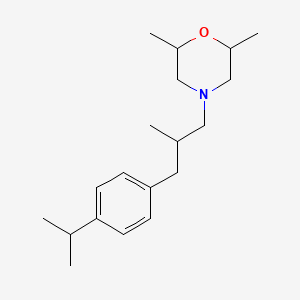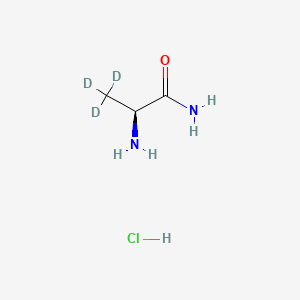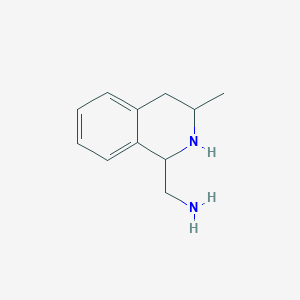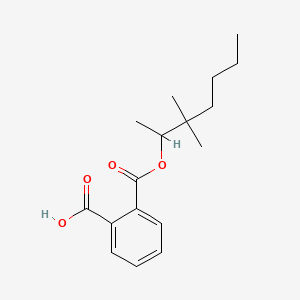
4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine is an organic compound characterized by its unique structure, which includes a morpholine ring substituted with isopropylphenyl and methylpropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine typically involves the reaction of 4-isopropylbenzaldehyde with appropriate amines and other reagents under controlled conditions. One common method is the Kabachnik–Fields reaction, which involves the condensation of 4-isopropylbenzaldehyde with amines and diethyl phosphite under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular processes .
類似化合物との比較
Similar Compounds
4-Isopropylphenol: An organic compound with a similar isopropyl group attached to a phenol ring.
3-(4-Isopropylphenyl)-2-methylpropionaldehyde: A related compound with a similar structural motif.
Uniqueness
4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its combination of isopropylphenyl and methylpropyl groups makes it a versatile compound for various applications.
特性
分子式 |
C19H31NO |
|---|---|
分子量 |
289.5 g/mol |
IUPAC名 |
2,6-dimethyl-4-[2-methyl-3-(4-propan-2-ylphenyl)propyl]morpholine |
InChI |
InChI=1S/C19H31NO/c1-14(2)19-8-6-18(7-9-19)10-15(3)11-20-12-16(4)21-17(5)13-20/h6-9,14-17H,10-13H2,1-5H3 |
InChIキー |
PCLSCFRPYZMBAC-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)


![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)



![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)


![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)

